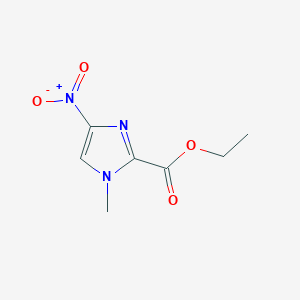

1-甲基-4-硝基咪唑-2-甲酸乙酯

概述

描述

Synthesis Analysis

The synthesis of Ethyl 1-methyl-4-nitroimidazole-2-carboxylate and its derivatives often involves biology-oriented drug synthesis (BIODS) techniques. For instance, derivatives of this compound have been synthesized by reacting metronidazole with various aryl and hetero-aryl carboxylic acids using 1,1'-carbonyl diimidazole (CDI) as a coupling agent. This process is supported by various spectroscopic techniques, including EI-MS, 1H-NMR, and 13C NMR, alongside CHN elemental analyses to confirm the structures of the synthetic derivatives (U. Salar et al., 2017).

Molecular Structure Analysis

Chemical Reactions and Properties

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate's chemical reactivity is influenced by its nitro and carboxylate groups. It participates in various reactions, including those leading to the synthesis of biologically active derivatives. For example, its reaction with 2-(2-methyl-5-nitro-1H-imidazolyl)ethylamine dihydrochloride has led to the synthesis of compounds with notable antimicrobial activities, showcasing the compound's versatility in chemical synthesis (Ş. Demirayak et al., 1999).

科学研究应用

抗炎和镇痛特性:衍生物乙基 2-甲基咪唑 [1,2-a] 嘧啶-3-羧酸已显示出潜在的抗炎、镇痛、解热和溃疡生成活性 (Abignente 等,1984).

抑制活性:由 1-甲基-4-硝基咪唑-2-甲酸乙酯合成的化合物,例如 2-(2-甲基-5-硝基-1H-咪唑-1-基) 乙基芳基羧酸衍生物,已显示出对 β-葡萄糖醛酸酶的显着抑制活性 (Salar 等,2017).

抗滴虫剂:一种有前途的抗滴虫剂 1-[2'-(乙基磺酰基) 乙基]-2-甲基-5-硝基咪唑的新合成方法已经开发出来 (Čaplar 等,1974).

抗菌活性:如 1-[2-(取代吡咯-1-基) 乙基]-2-甲基-5-硝基咪唑的衍生物已表现出显着的抗菌活性 (Demirayak 等,1999).

抗肿瘤活性:乙基 2-氨基-6-二茂铁基-1,6-二氢嘧啶-5-羧酸酯和乙基 2-氨基-6-二茂铁基嘧啶-5-羧酸酯衍生物已显示出对人肿瘤细胞的潜在抗肿瘤活性,其 IC50 值低于顺铂,表明具有临床试验的潜力 (Klimova 等,2012).

抗菌活性:新型硝基咪唑衍生物与芳基异硫氰酸酯和 -溴代苯乙酮结合时,表现出中等的抗菌活性 (Benkli 等,2003).

HIV-1 逆转录酶抑制剂:1-[2-(二芳基甲氧基) 乙基]-2-甲基-5-硝基咪唑已被研究为 HIV-1 非核苷逆转录酶抑制剂,显示出更高的活性,特别是对 K103N 突变,并有可能用于基于依非韦伦的抗艾滋病方案 (De Martino 等,2005).

缓蚀剂:与 1-甲基-4-硝基咪唑-2-甲酸乙酯相关的吡喃并吡唑衍生物被发现是有效的缓蚀剂,可用于工业酸洗工艺 (Dohare 等,2017).

5-硝基咪唑耐药性:发现拟杆菌通过硝基咪唑结合蛋白的突变对 5-硝基咪唑(一种有效的厌氧杀灭剂)产生耐药性 (Reysset 等,1993).

作用机制

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Nitroimidazole compounds, a group to which this compound belongs, are known to undergo reductive bioactivation, converting the nitro group into nitric oxide (no) or a related reactive nitrogen species (rns) .

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular levels.

安全和危害

未来方向

属性

IUPAC Name |

ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-3-14-7(11)6-8-5(10(12)13)4-9(6)2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTGFMLXIBQONB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374537 | |

| Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

CAS RN |

109012-23-9 | |

| Record name | ethyl 1-methyl-4-nitroimidazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8531.png)